4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide
Overview
Description
4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure, which is further substituted with a phenylhexa-dienylidene group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide typically involves the condensation of 4-nitrobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium nitrite, hydrochloric acid.
Oxidation: Potassium permanganate, osmium tetroxide.
Major Products Formed
Reduction: 4-amino-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Epoxides and other oxidized derivatives of the phenylhexa-dienylidene group.
Scientific Research Applications
4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzamide: A simpler analog with a nitro group attached to a benzamide structure.
4-nitro-N-phenylbenzamide: Similar structure but lacks the phenylhexa-dienylidene group.
4-nitro-N-methylbenzamide: Contains a methyl group instead of the phenylhexa-dienylidene group.
Uniqueness
4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide is unique due to the presence of the phenylhexa-dienylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-15(7-5-6-10-16-8-3-2-4-9-16)20-21-19(23)17-11-13-18(14-12-17)22(24)25/h2-14H,1H3,(H,21,23)/b7-5+,10-6+,20-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZGZOKTUWPKJK-UQBBGYFKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C=CC=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C=C/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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